3,5-Dimethyl-4-(propan-2-yl)-1h-pyrazole
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Description
3,5-Dimethyl-4-(propan-2-yl)-1h-pyrazole is a useful research compound. Its molecular formula is C8H14N2 and its molecular weight is 138.21 g/mol. The purity is usually 95%.
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Biological Activity
3,5-Dimethyl-4-(propan-2-yl)-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores the pharmacological properties, synthesis methods, and biological evaluations of this compound, drawing from various research studies.
Overview of Pyrazole Compounds
Pyrazole derivatives have been extensively studied due to their potential therapeutic applications. They exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic effects. The unique structural features of pyrazoles allow for modifications that enhance their biological efficacy.
1. Anti-inflammatory Activity
Research has demonstrated that pyrazole derivatives can significantly inhibit inflammatory responses. For instance, compounds derived from pyrazoles have shown promising results in reducing tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) levels. In a study by Selvam et al., certain pyrazole derivatives exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .
2. Anticancer Properties
The anticancer potential of pyrazole derivatives has been investigated across various cancer cell lines. For example, a series of 1,3,4-trisubstituted pyrazoles were evaluated for their cytotoxic effects on HepG2 and Jurkat cancer cell lines. Notably, one compound displayed an IC50 value of 0.19 µM against BRAF (V600E) mutations, indicating significant anticancer activity .
3. Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has also been documented. Burguete et al. reported that specific pyrazole compounds demonstrated notable antibacterial activity against strains such as E. coli and S. aureus. The presence of specific functional groups was found to enhance the antimicrobial properties .
Synthesis Methods
The synthesis of this compound typically involves several chemical reactions tailored to achieve high yields and purity. Common methods include:
- Condensation Reactions : Utilizing hydrazine derivatives with appropriate carbonyl compounds.
- Cyclization Techniques : Employing cycloaddition reactions to form the pyrazole ring structure efficiently.
These synthetic routes are essential for producing derivatives with optimized biological activity .
Case Study 1: Anti-inflammatory Evaluation
In a controlled study assessing the anti-inflammatory effects of this compound, researchers administered the compound in a carrageenan-induced edema model in rats. The results indicated a significant reduction in paw swelling compared to control groups treated with standard anti-inflammatory agents .
Case Study 2: Anticancer Activity Assessment
A recent investigation evaluated the cytotoxic effects of this pyrazole derivative on various human cancer cell lines including MCF-7 and A549. The compound exhibited an IC50 value of 0.57 µM against MCF-7 cells, suggesting potent anticancer properties .
Research Findings Summary
The table below summarizes key findings related to the biological activities of this compound:
Properties
CAS No. |
13084-76-9 |
---|---|
Molecular Formula |
C8H14N2 |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
3,5-dimethyl-4-propan-2-yl-1H-pyrazole |
InChI |
InChI=1S/C8H14N2/c1-5(2)8-6(3)9-10-7(8)4/h5H,1-4H3,(H,9,10) |
InChI Key |
NYRGQNFSWYXHKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)C(C)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.